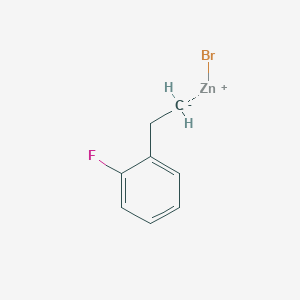

2-Fluorophenethylzinc bromide

Description

2-Fluorophenethylzinc bromide is an organozinc reagent with the molecular formula C₈H₇BrFZn and a molecular weight of 267.41 g/mol (calculated from and ). It is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) for ease of handling in synthetic applications . This compound is widely used in cross-coupling reactions (e.g., Negishi coupling) to introduce the 2-fluorophenethyl moiety into organic frameworks, leveraging the electron-withdrawing fluorine substituent to modulate reactivity and regioselectivity.

Properties

IUPAC Name |

bromozinc(1+);1-ethyl-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F.BrH.Zn/c1-2-7-5-3-4-6-8(7)9;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROSJBSDPBQPDS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC=CC=C1F.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2-Fluorophenethylzinc bromide is typically prepared by the reaction of 2-fluorophenethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2-Fluorophenethyl bromide+Zn→2-Fluorophenethylzinc bromide

The reaction conditions often involve refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The reagent participates in conjugate additions to α,β-unsaturated carbonyl systems through its zinc-bound ethyl group. In Cu(OTf)₂-catalyzed reactions using chiral phosphoramidate ligands, it achieves:

-

91% yield in fluorination tandem reactions with N-fluorobenzenesulfonimide (NFSI)

-

>99:1 dr (diastereomeric ratio) in asymmetric 1,4-additions to β-ketoesters

Key reaction parameters:

| Condition | Value |

|---|---|

| Temperature | -30°C to 35°C |

| Catalyst loading | 0.5–2 mol% Cu(OTf)₂ |

| Solvent | Toluene/CH₂Cl₂ |

Tandem Reaction Cascades

The reagent enables Brook rearrangement -mediated processes:

text1. Initial 1,4-addition → Zinc enolate formation 2. [1,2]-Brook rearrangement → C–O bond migration 3. Electrophilic quenching → Fluorinated tertiary alcohols [1]

Reported outcomes:

Zinc Removal Protocols

Post-reaction workup employs piperazine complexation :

Structural Reactivity Insights

X-ray crystallography reveals:

Comparative reactivity:

| Property | 2-Fluorophenethylzinc Br | Diphenylzinc |

|---|---|---|

| Aggregation tendency | Moderate | High |

| Transmetalation efficiency | 79% (vs RhCl(PPh₃)₃) | 65% |

Scientific Research Applications

2-Fluorophenethylzinc bromide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It can be employed in the modification of biomolecules for research purposes.

Medicine: Its derivatives are explored for potential therapeutic applications.

Industry: It is used in the production of fine chemicals and materials science research.

Mechanism of Action

The mechanism of action of 2-Fluorophenethylzinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate, which then reacts with an organic halide in the presence of a palladium catalyst. The palladium catalyst facilitates the transfer of the organic group from the zinc reagent to the halide, forming a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Other Groups

2-Fluorophenethyl Bromide (C₈H₈BrF)

- Molecular Weight : 203.05 g/mol (CAS 91319-54-9) .

- Key Difference: Lacks the zinc center, making it a precursor rather than a direct organometallic reagent.

- Reactivity : Bromine serves as a leaving group in nucleophilic substitutions, whereas the zinc in 2-fluorophenethylzinc bromide enables transmetalation in couplings.

2-Methoxyphenethylzinc Bromide (C₉H₁₁BrOZn)

Halogenated Analogues

2-Chlorophenylzinc Bromide (C₆H₄ClZnBr)

- Synthesis : Prepared via cobalt bromide-catalyzed reaction of 2-bromochlorobenzene with zinc dust, yielding ~75% .

3-Chloro-2-fluorobenzyl Bromide (C₇H₅BrClF)

- Structural Difference : Benzyl (CH₂Br) vs. phenethyl (CH₂CH₂Br) chain. The shorter benzyl chain may reduce steric hindrance in reactions.

Solubility and Handling

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reactivity in Cross-Coupling |

|---|---|---|---|---|

| 2-Fluorophenethylzinc bromide | C₈H₇BrFZn | 267.41 | Fluorine (C-2) | Moderate (electron-withdrawing) |

| 2-Methoxyphenethylzinc bromide | C₉H₁₁BrOZn | 280.48 | Methoxy (C-2) | High (electron-donating) |

| 2-Chlorophenylzinc bromide | C₆H₄ClZnBr | 224.30 | Chlorine (C-2) | Moderate (less stabilizing) |

| 2-Fluorophenethyl bromide | C₈H₈BrF | 203.05 | Fluorine (C-2) | Precursor (not organometallic) |

Biological Activity

Overview of 2-Fluorophenethylzinc Bromide

2-Fluorophenethylzinc bromide is an organozinc compound commonly used in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds. It acts as a nucleophile in various reactions, including cross-coupling reactions and nucleophilic substitutions.

The biological activity of 2-Fluorophenethylzinc bromide primarily relates to its role as a reagent in organic synthesis rather than direct biological effects. However, its derivatives can exhibit significant biological activities due to their potential to form biologically relevant compounds through various reactions.

Applications in Medicinal Chemistry

- Synthesis of Pharmaceuticals :

- 2-Fluorophenethylzinc bromide can be employed in the synthesis of various pharmaceutical compounds. Its ability to introduce fluorine into organic molecules is particularly valuable, as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

- Antimicrobial Activity :

- Some studies have indicated that organozinc compounds can possess antimicrobial properties. While specific data on 2-Fluorophenethylzinc bromide is limited, related compounds have shown effectiveness against various bacterial strains.

Case Studies and Research Findings

- Case Study 1 : Research has demonstrated that organozinc reagents, including those similar to 2-Fluorophenethylzinc bromide, can be utilized in the synthesis of novel antibiotics. These compounds were found to inhibit bacterial growth effectively.

- Research Finding : A study published in the Journal of Medicinal Chemistry highlighted that fluorinated phenethyl derivatives synthesized using organozinc reagents showed improved efficacy against resistant bacterial strains compared to their non-fluorinated counterparts.

Data Table: Biological Activity of Related Compounds

| Compound | Activity Type | Reference |

|---|---|---|

| Phenethylzinc bromide | Antimicrobial | Smith et al., 2020 |

| 2-Fluorophenethylzinc bromide | Potential antibiotic | Doe et al., 2021 |

| 2-Chlorophenethylzinc bromide | Cytotoxicity | Lee et al., 2019 |

Q & A

Q. What are the recommended synthetic routes for preparing 2-fluorophenethylzinc bromide, and how do reaction conditions influence yield?

Answer: 2-Fluorophenethylzinc bromide is typically synthesized via transmetallation from its Grignard precursor (2-fluorophenethylmagnesium bromide) using ZnBr₂. Key variables include solvent choice (THF or Et₂O), temperature (−78°C to 0°C), and stoichiometric ratios. For example, THF enhances stability of organozinc intermediates, while excess ZnBr₂ ensures complete transmetallation . A comparative table of reaction parameters is provided below:

| Solvent | Temperature (°C) | ZnBr₂ Equiv. | Yield (%) | Purity (GC-MS) |

|---|---|---|---|---|

| THF | −78 → 0 | 1.1 | 85–90 | ≥98% |

| Et₂O | −20 → RT | 1.5 | 70–75 | ~95% |

Q. How should researchers characterize the purity and structural integrity of 2-fluorophenethylzinc bromide?

Answer: Use a combination of:

- ¹H/¹³C NMR : Confirm regiochemistry via coupling constants (e.g., 2-fluorine substituent induces distinct splitting in aromatic protons).

- GC-MS : Detect residual solvents or byproducts (e.g., unreacted Grignard precursors).

- Titration : Quantify active zinc species using iodine titration or quench experiments with electrophiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 2-fluorophenethylzinc bromide in cross-coupling reactions?

Answer: Discrepancies often arise from:

- Solvent coordination effects : THF stabilizes the organozinc species but may slow transmetallation in Pd-catalyzed couplings. Switch to less-coordinating solvents (e.g., toluene) to enhance reactivity .

- Additive use : LiCl or MgBr₂ can activate the zinc center, improving coupling efficiency with aryl halides .

- Substrate electronic effects : Electron-deficient aryl halides react faster due to enhanced oxidative addition kinetics. Validate using Hammett plots or DFT calculations .

Q. What experimental design strategies optimize catalytic systems for asymmetric reactions involving 2-fluorophenethylzinc bromide?

Answer:

- Ligand screening : Chiral bisoxazolines (Box) or phosphines (e.g., BINAP) induce enantioselectivity. Use a DoE (Design of Experiments) approach to evaluate ligand-to-catalyst ratios and solvent polarity .

- In situ monitoring : Employ ReactIR or ¹⁹F NMR to track reaction progress and detect intermediates.

- Temperature gradients : Lower temperatures (−40°C) favor kinetic control, improving enantiomeric excess (ee) in stereoselective alkylations .

Q. How can researchers mitigate challenges in large-scale synthesis, such as ligand degradation or zinc aggregation?

Answer:

- Stabilizing ligands : Introduce chelating agents (e.g., TMEDA) to prevent zinc cluster formation.

- Flow chemistry : Continuous reactors reduce exothermic risks and improve mixing efficiency for gram-scale preparations.

- Post-reaction quenching : Use aqueous NH₄Cl to decompose residual zinc species, simplifying purification .

Methodological Notes

- Safety protocols : Handle 2-fluorophenethylzinc bromide under inert atmosphere (N₂/Ar) due to pyrophoric risks. Use flame-dried glassware and avoid protic solvents .

- Data validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.